molecular formula C7H5BrClFO B1308176 2-Bromo-4-chloro-6-fluoroanisole CAS No. 886499-78-1

2-Bromo-4-chloro-6-fluoroanisole

Cat. No.: B1308176
CAS No.: 886499-78-1
M. Wt: 239.47 g/mol
InChI Key: PPQUOMIZRVKTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-6-fluoroanisole is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluoroanisole can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 2-methoxybenzene, followed by selective bromination, chlorination, and fluorination. The reaction conditions typically involve the use of halogenating agents like bromine, chlorine, and fluorine gas or their respective compounds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactive nature of halogenating agents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation and Reduction: Products include quinones or dehalogenated benzene derivatives.

    Coupling Reactions: Biaryl compounds are the major products

Scientific Research Applications

2-Bromo-4-chloro-6-fluoroanisole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluoroanisole involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the methoxy group.

    1-Bromo-3-fluoro-2-methylbenzene: Similar structure but has a methyl group instead of a methoxy group.

    3-Bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene: Contains additional halogen atoms and a methyl group .

Uniqueness

2-Bromo-4-chloro-6-fluoroanisole is unique due to the combination of bromine, chlorine, fluorine, and methoxy groups on the benzene ring.

Properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQUOMIZRVKTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266277
Record name 1-Bromo-5-chloro-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-78-1
Record name 1-Bromo-5-chloro-3-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.